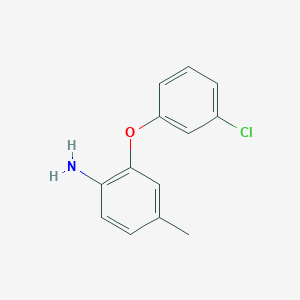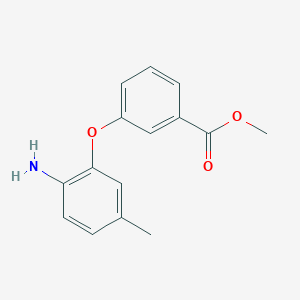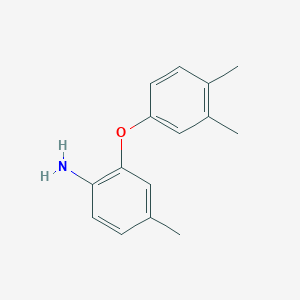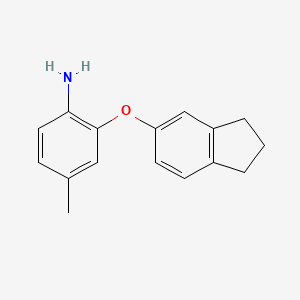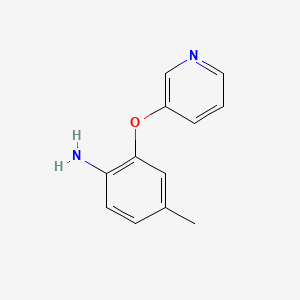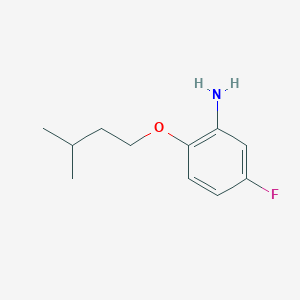![molecular formula C19H17NO B3171616 2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline CAS No. 946683-55-2](/img/structure/B3171616.png)
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline is a synthetic organic compound with a wide range of applications in the scientific and research fields. The compound is widely used as a reagent in organic synthesis, as a dye in various spectroscopic techniques, and as a fluorescent marker in various biological processes. It is also used in the development of new drugs, as a catalyst in organic reactions, and in the study of biological systems.
Aplicaciones Científicas De Investigación
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline has several applications in the scientific and research fields. It is used as a reagent in organic synthesis, as a dye in various spectroscopic techniques, and as a fluorescent marker in various biological processes. It is also used in the development of new drugs, as a catalyst in organic reactions, and in the study of biological systems. The compound has also been used in studies of the structure and function of proteins, as a fluorescent marker for cell imaging, and in the study of gene expression.
Mecanismo De Acción
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline functions as a fluorescent marker in biological systems. The compound binds to specific proteins in the cell and emits a fluorescent signal when illuminated with light of the appropriate wavelength. This allows researchers to monitor the activities of specific proteins and to study the structure and function of proteins.
Biochemical and Physiological Effects
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline has been studied for its effects on biochemical and physiological processes. The compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other substances, as well as to modulate the activity of proteins involved in signal transduction pathways. In addition, the compound has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline is a highly versatile compound that has several advantages for laboratory experiments. The compound is easily synthesized and can be used in a variety of applications. Furthermore, the compound is non-toxic and has low levels of toxicity. However, the compound is also sensitive to light and can be degraded by exposure to light. As such, experiments involving the compound must be conducted in a dark environment.
Direcciones Futuras
There are several potential future directions for research involving 2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline. The compound could be used in the development of new drugs, as a fluorescent marker for cell imaging, and in the study of gene expression. The compound could also be used to study the structure and function of proteins, to modulate the activity of proteins involved in signal transduction pathways, and to study the effects of the compound on biochemical and physiological processes. In addition, the compound could be used to study the effects of the compound on cancer cells and to develop new therapeutic agents.
Métodos De Síntesis
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline is typically synthesized through a multi-step synthesis process. The first step involves the reaction of aniline with 4-chlorobenzoyl chloride in the presence of pyridine as a catalyst. This reaction results in the formation of 4-chloro-2-([1,1'-biphenyl]-4-yloxy)-aniline. The next step involves the reaction of the intermediate product with sodium hydroxide in the presence of ethanol as a solvent. This reaction results in the formation of 2-([1,1'-biphenyl]-4-yloxy)-4-methylaniline.
Propiedades
IUPAC Name |
4-methyl-2-(4-phenylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-14-7-12-18(20)19(13-14)21-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHMYTDJHABTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3171535.png)


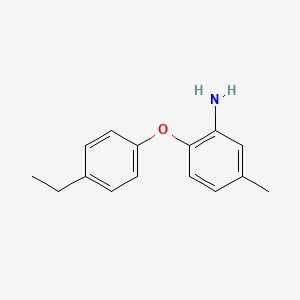
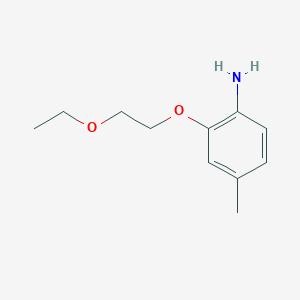
![4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3171572.png)
